molecular formula C21H24ClN3O7S B1674723 Lenampicillin hydrochloride CAS No. 80734-02-7

Lenampicillin hydrochloride

Cat. No. B1674723
CAS RN: 80734-02-7
M. Wt: 497.9 g/mol
InChI Key: FXXSETTYJSGMCR-GLCLSGQWSA-N
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Description

Lenampicillin hydrochloride is an antibiotic drug of the penicillin class . It is a prodrug of ampicillin, meaning that after oral administration of lenampicillin, ampicillin is rapidly formed . Lenampicillin inhibits bacterial penicillin binding proteins (transpeptidase) and is effective against a wide range of bacterial infections . It was developed in Japan and has been marketed there .


Molecular Structure Analysis

The molecular formula of Lenampicillin hydrochloride is C21H24ClN3O7S . Its molecular weight is 497.95 . The structure includes a beta-lactam ring, which is common to all penicillin-class antibiotics .


Chemical Reactions Analysis

As a prodrug, Lenampicillin hydrochloride is metabolized in the body to produce ampicillin . This transformation likely involves the cleavage of the ester bond linking the lenampicillin molecule to the hydrochloride group .


Physical And Chemical Properties Analysis

Lenampicillin hydrochloride is a solid substance . It has a high purity, typically around 98.96% . It is soluble in DMSO at 100 mg/mL with ultrasonic assistance .

Scientific Research Applications

Synthesis and Chemical Structure

Lenampicillin hydrochloride's synthesis involves chemical processes that enhance ampicillin's properties. The process includes synthesizing 4-bromomethyl-5-methyl-1,3-dioxolen-2-one from 3-hydroxy-butanone through steps such as phosgenation, cyclization, dehydrochlorination, and bromination. This intermediate is then reacted with ampicillin to produce Lenampicillin hydrochloride. This synthesis route highlights the chemical innovation behind creating more effective and easily administered antibiotics (Xiao Xu-hui, 2004).

Comparison with Other Antibiotics

Several studies have compared Lenampicillin hydrochloride with other antibiotics to evaluate its efficacy and safety in treating acute bacterial infections. One randomized, double-blind study compared Lenampicillin hydrochloride tablets with amoxicillin capsules in treating acute bacterial infections. The study found no significant difference in cure rates, response rates, bacterial eradication rates, or the incidence of adverse reactions between the two groups. This indicates that Lenampicillin hydrochloride is a safe and effective alternative to amoxicillin for treating acute bacterial infections (Shan Xiao-mei, 2005). Another study, a randomized controlled multicenter trial, also supported these findings, further establishing Lenampicillin hydrochloride's role as an effective treatment option (Shan Xiao-mei & Lukang Medical, 2004).

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXSETTYJSGMCR-GLCLSGQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057835
Record name Lenampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenampicillin hydrochloride

CAS RN

80734-02-7
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80734-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenampicillin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENAMPICILLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
N Awata, K Noumi, Y Uemura, A Takaki… - The Japanese Journal …, 1985 - europepmc.org
Metabolism of lenampicillin hydrochloride (LAPC), especially ampicillin (ABPC) structure of LAPC, was investigated after oral administration in human, dogs and rats. The unchanged …
Number of citations: 6 europepmc.org
ZM Sum, AM Sefton, AP Jepson… - Journal of Antimicrobial …, 1989 - academic.oup.com
… Each volunteer took in turn and in a blind fashion, either amoxycillin 500 mg, lenampicillin hydrochloride 800 mg or bacampicillin hydrochloride 800 mg orally with 200 ml water. …
Number of citations: 11 academic.oup.com
N Awata, K Noumi, Y Uemura, A Takaki… - The Japanese Journal …, 1985 - europepmc.org
The in vitro and in vivo metabolism of promoiety in lenampicillin hydrochloride (LAPC) were investigated in rats and dogs. After incubation of LAPC with intestinal or liver preparations …
Number of citations: 2 europepmc.org
M Ishida, K Kobayashi, N Awata, F Sakamoto - Journal of Chromatography …, 1999 - Elsevier
… μg/ml) and N 2 ,N 4 ,N 6 -trimethylmelamine as an internal standard (IS); (c) healthy volunteer serum sample (1.27 μg/ml) 3 h after an oral administration of lenampicillin hydrochloride (…
Number of citations: 41 www.sciencedirect.com
HH Ong, RC Allen - Annual reports in medicinal chemistry, 1988 - Elsevier
Publisher Summary The new chemical entities (NCEs) recently introduced into the US marketplace are by no means an accurate and timely reflection of these milestones. As a …
Number of citations: 19 www.sciencedirect.com
S IKEDA, F SAKAMOTO, R HIRAYAMA… - Chemical and …, 1988 - jstage.jst.go.jp
… D) Co—administration of 5a and Lenampicillin Hydrochloride: A suspension of 5a (at a dose of 50 mg equivalent of sulbactarn per kg body weight) and lenampicillin hydrochloride (at a …
Number of citations: 6 www.jstage.jst.go.jp
M Seishima, T Izumi, Z Oyama - British Journal of Dermatology, 2001 - academic.oup.com
… Oral administration of antibiotics was given to three patients (cefcapene pivoxil hydrochloride for patient 1, clarithromycin for patient 3 and lenampicillin hydrochloride for patient 7) for …
Number of citations: 7 academic.oup.com
A Ebihara, T Yoshioka, H Suda - International Endodontic …, 2005 - Wiley Online Library
… At the patient's first visit, Lenampicillin hydrochloride (LAPC) (500 mg, oral, 8 hourly for 5 days) was prescribed by the Department of Oral Surgery, Tokyo Medical and Dental University …
Number of citations: 21 onlinelibrary.wiley.com
T Iwata, S Kokuba, F Ariga, Y Hiramatsu, T Nose… - Chemotherapy, 1984
Number of citations: 13
N Awata, Y Uemura, M Sotomura, T Aoyama - Chemotherapy (Tokyo), 1984
Number of citations: 2

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